3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid

Protecting group stability Silyl ether hydrolysis Acid resistance

Researchers using TBDMS-protected 3-hydroxypropanoic acid in multi-step syntheses face premature deprotection during acid-mediated transformations, leading to yield loss. The TBDPS analog (CAS 310409-17-7) eliminates this risk: • ~250× greater acid stability vs. TBDMS; survives 80% AcOH and 50% TFA. • Unaffected by Pd/C hydrogenolysis, enabling benzyl ether/Cbz deprotection without premature silyl cleavage. • Crystalline solid (mp 95-97 °C) simplifies purification vs. oily TBDMS analog. Supplied as ≥95% pure material with reliable global logistics.

Molecular Formula C19H24O3Si
Molecular Weight 328.483
CAS No. 310409-17-7
Cat. No. B2523506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid
CAS310409-17-7
Molecular FormulaC19H24O3Si
Molecular Weight328.483
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=O)O
InChIInChI=1S/C19H24O3Si/c1-19(2,3)23(22-15-14-18(20)21,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,20,21)
InChIKeyRPCLRMHYSJYSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid — Identity & Positioning


3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid (CAS 310409-17-7), also designated propanoic acid, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, is a silyl-protected β-hydroxy acid building block (C₁₉H₂₄O₃Si, MW 328.48 g/mol) [1]. The tert-butyldiphenylsilyl (TBDPS) ether installed at the 3-position constitutes a sterically demanding, lipophilic alcohol protecting group. This compound serves as a protected 3-hydroxypropanoic acid synthon and finds primary utility as an intermediate in multi-step organic syntheses, particularly in the construction of heterocyclic frameworks for drug discovery and in natural-product total synthesis where the TBDPS group confers differentiated acid stability, chromatographic detectability, and crystallinity relative to smaller silyl congeners .

Why TBDPS-Protected Propanoic Acid Cannot Be Substituted


The tert-butyldiphenylsilyl protecting group in this compound is not a trivial substituent. Compared to the widely used tert-butyldimethylsilyl (TBDMS) analog (CAS 120821-20-7), the TBDPS derivative displays approximately 250-fold greater resistance to acid-catalyzed hydrolysis , is unaffected by 80% acetic acid and 50% trifluoroacetic acid (conditions that cleave TBDMS and trityl ethers) [1], survives hydrogenolysis conditions that degrade TBDMS [2], and provides a crystalline solid (mp 95–97 °C) rather than an oil, enabling crystallization-based purification . Substituting the TBDPS-protected propanoic acid with its TBDMS or TMS congeners in a multi-step synthetic sequence risks premature deprotection, loss of intermediate, and erosion of overall yield. The quantitative evidence below details exactly where these differences manifest and why they govern procurement decisions.

Quantitative Differentiation Evidence for TBDPS-Protected Propanoic Acid


Acid-Catalyzed Hydrolysis Stability

Under acidic hydrolysis conditions, the TBDPS-protected propanoic acid exhibits dramatically higher stability than its TBDMS and TMS counterparts. The relative acid stability scale for silyl ethers is: TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) . This places the TBDPS derivative approximately 250-fold more stable than the TBDMS analog (5,000,000 / 20,000) and 5,000,000-fold more stable than the TMS analog. In practical terms, the TBDPS group is unaffected by treatment with 80% acetic acid or 50% trifluoroacetic acid (TFA) at room temperature, conditions that catalyze deprotection of O-THP, O-trityl, and O-TBDMS ethers [1].

Protecting group stability Silyl ether hydrolysis Acid resistance

Orthogonal Deprotection Selectivity

In a direct head-to-head selectivity study using fluorosilicic acid (H₂SiF₆) as the desilylating agent, a TBDMS ether was deprotected in the presence of a TBDPS ether with 100% selectivity; i.e., the TBDPS ether remained completely intact while the TBDMS ether was fully cleaved [1]. In contrast, TBDMS deprotection in the presence of a TIPS ether achieved only 81% selectivity. This orthogonal reactivity profile enables the TBDPS-protected propanoic acid to be carried through synthetic sequences where a TBDMS group elsewhere in the molecule must be selectively removed, a scenario impossible with the TBDMS analog of this compound.

Orthogonal protecting groups Selective deprotection Fluorosilicic acid

Crystallinity and Purification Advantage

3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid is a crystalline solid with a reported melting point of 95–97 °C (solvent: chloroform/hexane) . In contrast, the closest analog, 3-[(tert-butyldimethylsilyl)oxy]propanoic acid (CAS 120821-20-7), has no melting point reported in any authoritative database—its predicted boiling point of 243 °C and predicted density of 0.955 g/cm³ are consistent with an oil or low-melting solid that cannot be purified by simple recrystallization . The TBDPS compound's crystallinity enables purification by crystallization rather than solely by column chromatography, reducing purification time and solvent consumption in process-scale preparations.

Crystallinity Purification efficiency Physical properties

Hydrogenolysis Stability

The TBDPS group is documented to be unaffected under hydrogenolysis conditions (e.g., Pd/C, H₂ atmosphere), whereas TBDMS ethers are susceptible to undesirable deprotection under the same neutral, mild hydrogenation conditions [1]. Specifically, TBDMS protective groups have been observed to cleave under hydrogenation using 10% Pd/C in MeOH, while TBDPS ethers remain intact . The TBDPS-protected propanoic acid derivative used in the synthesis of AD-dihydrodipyrrins survived eight synthetic steps including Pd-mediated transformations, ultimately affording the target intermediate in ~30% overall yield, demonstrating the protecting group's ruggedness [2].

Hydrogenolysis stability Catalytic hydrogenation Protecting group robustness

Oxidation Efficiency to Target Acid

The oxidation of the TBDPS-protected propanol precursor to 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0 °C proceeds with quantitative yield (100% crude, isolated as a yellow oil of 5.9 g from 5.0 g starting material, 16.4 mmol scale) . This is documented in patent US2007/99954 A1. While the TBDMS analog can undergo analogous oxidation, its lower molecular weight (204.34 vs. 328.48 g/mol) and non-crystalline nature make product isolation and purity verification more challenging . The high yield and straightforward work-up (solvent removal, ethyl acetate extraction, washes, drying, evaporation) demonstrate the practical scalability of this key synthetic step.

Synthesis efficiency Oxidation yield Jones reagent

Application Scenarios


Acid-Sensitive Natural Product Total Synthesis

In synthetic sequences requiring acid-mediated transformations (e.g., acetonide protection, Boc deprotection with TFA, glycosidic bond formation) following installation of a protected 3-hydroxypropanoic acid moiety, the TBDPS derivative is the only silyl-protected option that survives 80% acetic acid and 50% TFA without deprotection [1]. The AD-dihydrodipyrrin synthesis demonstrates this: the TBDPS-protected propanol substituent successfully traversed 8 steps including Pd-mediated lactone formation, Petasis methenylation, and Paal–Knorr pyrroline formation, ultimately yielding the target dihydrodipyrrin with native-like stereochemistry [2].

Orthogonal Protection in Complex Polyol Synthesis

When a synthetic intermediate carries multiple hydroxyl groups requiring differentiated silyl protection, the TBDPS-protected propanoic acid enables true orthogonality. Using H₂SiF₆ in t-BuOH/CH₃CN, a TBDMS group can be quantitatively removed while the TBDPS ether remains 100% intact [3]. This selectivity is unattainable with the TBDMS analog of this compound, which would be cleaved concurrently with any other TBDMS protecting group in the molecule. The crystalline nature (mp 95–97 °C) further facilitates intermediate isolation without chromatography .

Hydrogenolysis-Intensive Synthetic Routes

Synthetic routes employing catalytic hydrogenation steps—benzyl ether cleavage, Cbz group removal, or alkyne semi-reduction—demand a protecting group inert to Pd/C-mediated hydrogenolysis. The TBDPS group is documented to be unaffected under these conditions, whereas TBDMS ethers undergo incidental cleavage [4]. Procurement of the TBDPS-protected propanoic acid rather than the TBDMS analog eliminates the risk of premature deprotection during hydrogenolysis steps, preserving the integrity of the protected hydroxyl through to late-stage fluoride-mediated deprotection .

HPLC-Purifiable Building Block for Automated Synthesis

The TBDPS group significantly enhances retention on reverse-phase HPLC columns compared to smaller silyl ethers, enabling effective chromatographic separation of protected intermediates from reaction by-products [5]. TBDPS ethers and esters are stable under HPLC conditions and can be separated on octylsilyl (RP-8) columns using acetonitrile mobile phases, a key advantage for automated synthesis and purification workflows where unambiguous product identification and purity assessment are critical. This chromatographic behavior is directly attributable to the lipophilic diphenyl substituents, a feature absent in the TBDMS and TMS analogs.

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